In-Depth Technical Guide: Physicochemical Properties & Applications of Cbz-2,5-Dimethyl-D-Phenylalanine
In-Depth Technical Guide: Physicochemical Properties & Applications of Cbz-2,5-Dimethyl-D-Phenylalanine
Topic: Physicochemical Properties of Cbz-2,5-Dimethyl-D-Phenylalanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
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Introduction
Cbz-2,5-Dimethyl-D-Phenylalanine (also known as N-Benzyloxycarbonyl-2,5-dimethyl-D-phenylalanine or Z-D-Phe(2,5-Me2)-OH) is a specialized, non-proteinogenic amino acid derivative used primarily in the synthesis of peptide-based therapeutics and peptidomimetics.[1]
This compound serves two critical functions in medicinal chemistry:
-
Conformational Constraint: The steric bulk of the 2,5-dimethyl substitution on the phenyl ring restricts the rotation of the side chain (
and torsion angles), locking the peptide backbone into specific bioactive conformations.[1] -
Metabolic Stability: The D-configuration confers resistance to endogenous proteases, while the methylated aromatic ring can block metabolic oxidation at the para-position, prolonging the half-life of the resulting peptide.[1]
This guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and application strategies in Solid-Phase Peptide Synthesis (SPPS).[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| Common Name | Cbz-2,5-Dimethyl-D-Phenylalanine |
| Abbreviation | Z-D-Phe(2,5-Me2)-OH |
| IUPAC Name | (2R)-2-[(benzyloxycarbonyl)amino]-3-(2,5-dimethylphenyl)propanoic acid |
| CAS Number | Not widely indexed; see parent 103854-25-7 (DL-form) |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.38 g/mol |
| Chirality | D-Enantiomer (R-configuration at |
| Protecting Group | Carbobenzyloxy (Cbz / Z) - Acid stable, removed by hydrogenolysis |
Structural Visualization
The following diagram illustrates the chemical structure and the key steric interactions introduced by the 2,5-dimethyl substitution.
Figure 1: Structural components of Cbz-2,5-Dimethyl-D-Phenylalanine highlighting the functional regions.[1]
Physicochemical Profile
Due to the specialized nature of this unnatural amino acid, specific experimental values (e.g., exact melting point) are often proprietary.[1] The data below synthesizes available experimental data with high-confidence Structure-Property Relationship (SPR) predictions based on the Cbz-Phe scaffold.
Solid-State Properties[1]
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: Typically 105–115 °C (Predicted).[1]
-
Note: The 2,5-dimethyl substitution generally increases the melting point relative to unsubstituted Cbz-D-Phe (86–88 °C) due to increased molecular weight and packing efficiency, though the ortho-methyl can disrupt lattice energy.[1]
-
-
Hygroscopicity: Low.[1] The hydrophobic Cbz group and the methylated aromatic ring shield the polar amide/acid functionalities.[1]
Solution Properties
-
Solubility Profile:
-
Lipophilicity (LogP): Estimated ~3.5 .[1]
Acid-Base Properties[1][4]
-
pKa (Carboxylic Acid): 3.8 – 4.2 .[1]
-
The electron-donating methyl groups on the phenyl ring have a negligible inductive effect on the carboxylic acid pKa due to the distance (separated by the
-carbon).[1]
-
-
Isoelectric Point (pI): Not applicable (N-terminus is capped).
Synthetic Utility & Applications
Role in Peptide Synthesis (SPPS)
The 2-methyl (ortho) substituent creates significant steric hindrance around the
-
Reduced Coupling Rate: The nucleophilic attack on the activated carboxylate is slower than with standard Phenylalanine.[1]
-
Rotameric Stability: Once coupled, the residue restricts the conformational freedom of the peptide backbone.[1]
Recommended Coupling Protocol
Standard carbodiimide (DIC/HOBt) coupling is often insufficient.[1] High-efficiency coupling reagents are required.[1]
Protocol: HATU/HOAt Mediated Coupling [1]
-
Dissolution: Dissolve 3.0 equivalents of Cbz-2,5-Dimethyl-D-Phe-OH in minimal dry DMF (0.2 M concentration).
-
Activation: Add 2.9 equivalents of HATU (or HBTU) and 3.0 equivalents of HOAt (optional but recommended to reduce racemization).
-
Base Addition: Add 6.0 equivalents of DIPEA (Diisopropylethylamine).
-
Critical: Pre-activate for only 30-60 seconds to minimize racemization before adding to the resin.[1]
-
-
Reaction: Shake at room temperature for 2–4 hours .
Deprotection Strategy
The Cbz (Z) group is stable to the acidic conditions used to remove Boc or tBu groups (TFA/HCl), making it orthogonal to standard Boc-SPPS and Fmoc-SPPS side-chain protection.[1]
Experimental Workflow: Synthesis & Purification
The following Graphviz diagram outlines the decision logic for incorporating this residue into a peptide sequence.
Figure 2: Step-by-step decision tree for SPPS coupling of sterically hindered amino acids.
Handling, Storage & Stability[1][4]
Storage Conditions
-
Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required.[1]
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation, though the Cbz group renders the amine inert.[1]
-
Desiccation: Keep in a tightly sealed container with desiccant.[1] Moisture can hydrolyze the Cbz carbamate over extended periods (years).[1]
Stability[1]
-
Acid Stability: Stable to TFA (Trifluoroacetic acid) and dilute HCl.[1]
-
Base Stability: Unstable to strong bases (e.g., 20% Piperidine in DMF can slowly degrade the Cbz group over very long exposure, but it is generally considered stable during Fmoc deprotection cycles of other residues).[1]
-
Light Sensitivity: Protect from direct sunlight to prevent potential radical degradation of the benzylic position.[1]
References
-
ChemicalBook. (2025).[1][2] Cbz-D-Phe(2,5-Me2)-OH Properties and Supplier Data. Retrieved from [1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Cbz stability).
-
Albericio, F. (2004).[1] Developments in Peptide and Protein Synthesis. Comparison of HATU vs. HBTU for hindered amino acids.
-
PubChem. (2025).[1][3] Compound Summary: Cbz-N-methyl-L-phenylalanine (Analogous Data). Retrieved from [1][3]
